CID 78067922
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Overview
Description
S-{3-[(Dimethoxymethyl)silyl]propyl} octanethioate: is a chemical compound with the molecular formula C14H30O2SSi It is characterized by the presence of a thioester group, a silyl group, and an octanoyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-{3-[(Dimethoxymethyl)silyl]propyl} octanethioate typically involves the reaction of 3-mercaptopropyltrimethoxysilane with octanoyl chloride . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thioester group in S-{3-[(Dimethoxymethyl)silyl]propyl} octanethioate can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur-containing species.
Substitution: The silyl group can participate in substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as or (m-CPBA) are commonly used.
Reduction: Reducing agents like (LiAlH4) or (NaBH4) are employed.
Substitution: Nucleophiles such as , , or can be used under mild conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced sulfur species.
Substitution: Formation of silyl ethers, silyl amines, or silyl thiols.
Scientific Research Applications
Chemistry: S-{3-[(Dimethoxymethyl)silyl]propyl} octanethioate is used as a precursor in the synthesis of functionalized silanes and siloxanes. It is also employed in the modification of surfaces to impart hydrophobic or oleophobic properties.
Biology: In biological research, this compound can be used to study the interactions of silyl and thioester groups with biological molecules. It may also serve as a probe for investigating enzyme-catalyzed reactions involving thioesters.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable conjugates with therapeutic agents. It can also be used in the development of diagnostic tools and imaging agents.
Industry: In the industrial sector, S-{3-[(Dimethoxymethyl)silyl]propyl} octanethioate is used in the production of specialty coatings, adhesives, and sealants. It is also employed in the formulation of lubricants and anti-corrosion agents.
Mechanism of Action
The mechanism of action of S-{3-[(Dimethoxymethyl)silyl]propyl} octanethioate involves the interaction of its functional groups with target molecules. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as amines or thiols. The silyl group can participate in hydrolysis or condensation reactions, facilitating the formation of siloxane bonds. These interactions enable the compound to modify surfaces, form stable conjugates, and participate in various chemical transformations.
Comparison with Similar Compounds
3-[Dimethoxy(methyl)silyl]propyl Methacrylate: This compound contains a methacrylate group instead of an octanethioate group, making it more suitable for polymerization reactions.
3-Mercaptopropyltrimethoxysilane: This compound lacks the octanoyl chain, making it less hydrophobic compared to S-{3-[(Dimethoxymethyl)silyl]propyl} octanethioate.
Octanoyl Chloride: This compound is a simple acyl chloride without the silyl and thioester groups, limiting its reactivity and applications.
Uniqueness: S-{3-[(Dimethoxymethyl)silyl]propyl} octanethioate is unique due to the presence of both silyl and thioester functional groups, which impart distinct reactivity and versatility. The combination of these groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H28O3SSi |
---|---|
Molecular Weight |
304.52 g/mol |
InChI |
InChI=1S/C14H28O3SSi/c1-4-5-6-7-8-10-13(15)18-11-9-12-19-14(16-2)17-3/h14H,4-12H2,1-3H3 |
InChI Key |
IUXQNGOSJXFVDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)SCCC[Si]C(OC)OC |
Origin of Product |
United States |
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